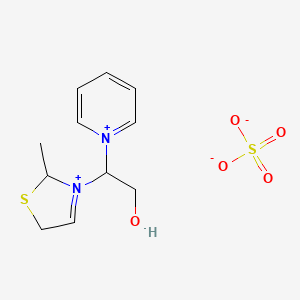
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate is a complex organic compound that features a thiazolidinium ring, a benzyl group, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate typically involves the reaction of a thiazolidine derivative with a benzyl halide in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iminium group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity, leading to cell lysis.
相似化合物的比较
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the thiazolidinium ring.
Thiazolidine derivatives: Similar ring structure but different substituents.
Iminium compounds: Contain the iminium group but differ in other structural aspects.
Uniqueness
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate is unique due to its combination of a thiazolidinium ring, a benzyl group, and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
生物活性
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H12N2O3S
- Molecular Weight: 252.29 g/mol
The iminiothiazolidinium moiety contributes to its biological activity, particularly in interactions with biological macromolecules.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity: The compound has shown inhibitory effects on various enzymes, including topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis in malignant cells.
- Interaction with Cellular Membranes: The thiazolidinium structure allows for interactions with lipid membranes, potentially altering membrane integrity and function.
Antiproliferative Effects
A significant aspect of the biological activity of this compound is its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell lines, indicating a moderate level of potency against these cancer types.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Topoisomerase inhibition |
| HeLa | 12 | Induction of ROS |
| A549 | 18 | Membrane interaction |
Case Studies
Several studies have explored the efficacy of this compound in different experimental setups:
-
Study on Apoptosis Induction:
- Researchers observed that treatment with the compound resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage, particularly in MCF-7 cells.
- Flow cytometry analysis indicated a significant increase in the percentage of apoptotic cells after treatment.
-
Synergistic Effects with Other Chemotherapeutics:
- A study examined the combination of this compound with doxorubicin in HeLa cells. Results showed a synergistic effect, enhancing the cytotoxicity compared to either agent alone.
属性
CAS 编号 |
94109-13-4 |
|---|---|
分子式 |
C11H16N2O5S2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(2-methyl-2,5-dihydro-1,3-thiazol-3-ium-3-yl)-2-pyridin-1-ium-1-ylethanol;sulfate |
InChI |
InChI=1S/C11H16N2OS.H2O4S/c1-10-13(7-8-15-10)11(9-14)12-5-3-2-4-6-12;1-5(2,3)4/h2-7,10-11,14H,8-9H2,1H3;(H2,1,2,3,4)/q+2;/p-2 |
InChI 键 |
BWBVPKQDERFTHA-UHFFFAOYSA-L |
规范 SMILES |
CC1[N+](=CCS1)C(CO)[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















